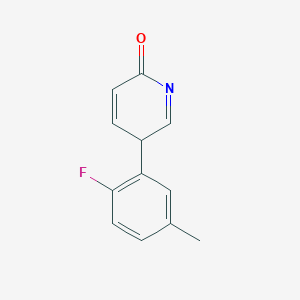

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine

説明

2. 製法

合成経路と反応条件

5-(2-フルオロ-5-メチルフェニル)-2-ヒドロキシピリジンの合成は、通常、以下の手順を伴います。

出発物質: 合成は、2-フルオロ-5-メチルフェニルイソシアネートと2-ヒドロキシピリジンから始まります。

反応条件: 反応は、制御された条件下、多くの場合、目的の生成物の形成を促進する触媒を用いて行われます。一般的な条件には、中程度の温度と不活性雰囲気があり、望ましくない副反応を防ぎます。

工業的製造方法

工業的な環境では、5-(2-フルオロ-5-メチルフェニル)-2-ヒドロキシピリジンの製造には、高収率と高純度を確保するため、大規模な反応器と連続フロープロセスが使用されます。反応パラメータの監視と制御のための自動システムの使用は、一貫性と効率を維持するために不可欠です。

特性

分子式 |

C12H10FNO |

|---|---|

分子量 |

203.21 g/mol |

IUPAC名 |

3-(2-fluoro-5-methylphenyl)-3H-pyridin-6-one |

InChI |

InChI=1S/C12H10FNO/c1-8-2-4-11(13)10(6-8)9-3-5-12(15)14-7-9/h2-7,9H,1H3 |

InChIキー |

MQDRDUGRJMKMSG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)F)C2C=CC(=O)N=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-5-methylphenyl isocyanate and 2-hydroxypyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency.

化学反応の分析

反応の種類

5-(2-フルオロ-5-メチルフェニル)-2-ヒドロキシピリジンは、以下の反応を含むさまざまな化学反応を起こすことができます。

酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化することができます。

還元: 化合物は、官能基が変化したさまざまな誘導体を形成するために還元することができます。

置換: 適切な条件下で、フッ素原子は他のハロゲンまたは官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がしばしば使用されます。

置換: ハロゲン化反応には、触媒の存在下で塩素 (Cl2) や臭素 (Br2) などの試薬が使用される場合があります。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、置換反応はさまざまなハロゲン化誘導体を生成する可能性があります。

科学的研究の応用

5-(2-フルオロ-5-メチルフェニル)-2-ヒドロキシピリジンは、科学研究でいくつかの用途があります。

化学: それは、より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 化合物のユニークな構造は、酵素相互作用と生体経路を研究するための候補になります。

産業: それは、熱安定性または耐薬品性などの特定の特性を持つ先進材料の製造に使用することができます。

作用機序

6. 類似の化合物との比較

類似の化合物

2-フルオロ-5-メチルフェニルイソシアネート: ヒドロキシル基の代わりにイソシアネート基を持つ関連化合物。

5-フルオロ-2-メチルフェニルイソシアネート: フェニル環に異なる置換パターンを持つ別の類似化合物。

独自性

5-(2-フルオロ-5-メチルフェニル)-2-ヒドロキシピリジンは、ピリジン環にフルオロ化メチルフェニル基とヒドロキシル基の両方が存在するためにユニークです。

類似化合物との比較

Similar Compounds

2-Fluoro-5-methylphenyl isocyanate: A related compound with an isocyanate group instead of a hydroxyl group.

5-Fluoro-2-methylphenyl isocyanate: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a fluorinated methylphenyl group and a hydroxyl group on the pyridine ring

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。